molecular formula C23H20N4O4S B2542273 N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}-4-methoxybenzene-1-sulfonamide CAS No. 714246-03-4

N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}-4-methoxybenzene-1-sulfonamide

Cat. No.: B2542273
CAS No.: 714246-03-4
M. Wt: 448.5
InChI Key: YCLCYYQCVUQFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}-4-methoxybenzene-1-sulfonamide is a quinoxaline-derived sulfonamide characterized by a 4-methoxybenzenesulfonamide core linked to a quinoxaline scaffold substituted with a 4-acetylphenylamino group. Quinoxalines are heterocyclic compounds with broad pharmacological relevance, including antimicrobial, anticancer, and kinase inhibitory activities. The acetylphenyl moiety may enhance lipophilicity and receptor binding, while the methoxy group on the sulfonamide can influence electronic properties and solubility .

Properties

IUPAC Name

N-[3-(4-acetylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c1-15(28)16-7-9-17(10-8-16)24-22-23(26-21-6-4-3-5-20(21)25-22)27-32(29,30)19-13-11-18(31-2)12-14-19/h3-14H,1-2H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLCYYQCVUQFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce amine derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that quinoxaline derivatives, including sulfonamide compounds, exhibit significant anticancer activities. The incorporation of the quinoxaline moiety into the structure of N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}-4-methoxybenzene-1-sulfonamide enhances its ability to inhibit tumor cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Antimicrobial Effects

Quinoxaline sulfonamides have demonstrated antibacterial and antifungal properties. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folate synthesis. Compounds similar to this compound have been tested against various pathogens, showing promising results against strains like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects due to the presence of the sulfonamide group and quinoxaline moiety. Inhibitory activity against cyclooxygenase enzymes (COX) has been reported for related compounds, which could position this compound as a candidate for treating inflammatory diseases .

In Silico Studies

Recent studies have utilized molecular docking simulations to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer progression and inflammation . These studies provide insights into the compound's mechanism of action and potential efficacy.

Experimental Evaluations

Experimental evaluations have confirmed the biological activities predicted by in silico studies. For instance, compounds structurally related to this compound were tested for their anticancer properties in vitro, showing significant inhibition of cell growth in various cancer cell lines .

Mechanism of Action

The mechanism of action of N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interfere with cancer cell signaling pathways, resulting in anticancer effects .

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three analogous sulfonamide-quinoxaline derivatives. Key differences in substituents, synthetic pathways, and biological activities are highlighted.

Structural Comparison
Compound Name Key Substituents Molecular Weight (g/mol) ChemSpider ID
N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}-4-methoxybenzene-1-sulfonamide (Target Compound) 4-Methoxybenzenesulfonamide; 4-acetylphenylamino ~455.5 (estimated) Not available
N-[4-({3-[(4-Sulfamoylphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide 4-Sulfamoylphenylamino; acetamide ~518.5 301357-86-8
N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide Methyl; sulfanyl; dimethylbenzenesulfonamide ~359.4 89879-97-0
N-(4-Methoxyphenyl)benzenesulfonamide 4-Methoxyphenyl; benzenesulfonamide ~277.3 301357-86-8 (related)

Key Observations :

  • The sulfamoylphenyl derivative () replaces the acetyl group with a sulfamoyl group, enhancing hydrogen-bonding capacity but reducing lipophilicity .
  • The sulfanyl -containing compound () lacks the methoxy group, which may reduce solubility but improve thiol-mediated interactions .

Key Observations :

  • The target compound’s synthesis likely employs heterocyclic amide-thioamide transformations () and sulfonyl chloride couplings (), similar to other quinoxaline sulfonamides .
Pharmacological and Physicochemical Properties
Compound LogP (Predicted) Solubility (mg/mL) Reported Bioactivity
Target Compound ~2.8 ~0.15 (DMSO) Hypothesized kinase inhibition due to acetylphenyl motif (analogous to ) .
N-[4-({3-[(4-Sulfamoylphenyl)... () ~1.9 ~0.3 (DMSO) Antimicrobial activity (Gram-positive bacteria) due to sulfamoyl group .
N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)... () ~3.5 ~0.05 (DMSO) Potential thiol-mediated enzyme inhibition (e.g., cysteine proteases) .

Key Observations :

  • The acetyl group in the target compound increases LogP compared to sulfamoyl derivatives, suggesting improved membrane permeability but reduced aqueous solubility .
  • Sulfamoylphenyl analogs () exhibit higher solubility and antimicrobial efficacy, aligning with trends in sulfonamide bioactivity .
Docking and QSAR Insights
  • Target Compound : The acetylphenyl group may bind hydrophobic pockets in kinase domains (e.g., EGFR), while the methoxy sulfonamide could stabilize hydrogen bonds with catalytic residues .
  • Sulfamoylphenyl Analog () : The sulfamoyl group’s hydrogen-bonding capacity enhances affinity for bacterial dihydropteroate synthase (DHPS), a target for sulfonamide antibiotics .
  • Sulfanyl Derivative () : Predicted to inhibit cysteine proteases via covalent bond formation with active-site thiols .

Biological Activity

N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative with potential biological activities. This compound is of interest due to its structural features, which suggest possible pharmacological applications, particularly in oncology and enzyme inhibition. This article reviews the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study demonstrated that derivatives with similar structures could effectively inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Key Findings :

  • In vitro Studies : Compounds showed potent activity against various cancer cell lines, including prostate and melanoma models.
  • In vivo Efficacy : Treatments resulted in tumor growth inhibition in xenograft models, indicating potential for clinical application .

Enzyme Inhibition

The sulfonamide moiety is known for its ability to inhibit various enzymes. Specifically, this compound has shown promise as an inhibitor of carbonic anhydrases (CAs), which are important for numerous physiological processes.

Research Insights :

  • Binding Affinity : The compound exhibited a binding affinity comparable to established inhibitors, suggesting its potential as a therapeutic agent against conditions such as glaucoma and edema .

Antimicrobial Activity

Preliminary studies have also evaluated the antimicrobial properties of related sulfonamide compounds. These studies have shown moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis.

CompoundAntibacterial Activity
This compoundModerate against tested strains
SulfanilamideStrong against various bacterial strains

Case Studies

A notable case study involved the synthesis of various sulfonamide derivatives, including those related to this compound. The synthesized compounds were evaluated for their biological activities:

  • Antitumor Evaluation : In vitro assays demonstrated significant cytotoxicity against cancer cell lines.
  • Enzyme Inhibition Assays : The binding affinity for carbonic anhydrase was assessed using fluorescence-based techniques, revealing promising results.

Q & A

Q. How can substituent modifications on the quinoxaline or sulfonamide moieties enhance biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -F, -Cl) on the benzene ring improve potency by enhancing target binding. For instance, fluorinated analogs (e.g., 4-fluoro-N-(3-((4-methoxypyridin-2-yl)amino)quinoxalin-2-yl)benzenesulfonamide) show IR values as low as 6.97 ± 0.67, indicating strong inhibitory effects . Computational docking (AutoDock4) can predict binding affinities to targets like PI3K or ADAM17 .

Q. What computational tools are effective for studying the compound’s interaction with kinase targets?

  • Methodological Answer : AutoDock4 with selective receptor flexibility is ideal for simulating ligand-receptor interactions. For example, flexible sidechain docking of quinoxaline derivatives into PI3K’s ATP-binding pocket can identify key residues (e.g., Lys802, Val848) for hydrogen bonding. Molecular dynamics simulations (e.g., GROMACS) further validate stability over 100-ns trajectories .

Q. How does combining this compound with γ-irradiation improve radiosensitization in cancer therapy?

  • Methodological Answer : Co-administration with radiation (e.g., 8 kGy) enhances DNA damage and apoptosis. Preclinical studies suggest that sulfonamide-quinoxaline hybrids (e.g., compound 9, IC50 = 15.6 mmol L⁻¹) reduce HEPG2 cell viability by 80% when irradiated, compared to 50% with radiation alone. Mechanistic studies (e.g., comet assays) confirm double-strand break potentiation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.